

Application Notes and Protocols: **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate*

Cat. No.: B119426

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Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery. Its structure is characterized by a piperidine ring protected by a *tert*-butyloxycarbonyl (Boc) group and functionalized with a reactive bromomethyl group.^{[1][2]} This combination makes it an exceptionally versatile reagent for introducing the piperidine scaffold into potential drug molecules. The piperidine moiety is a privileged structure in drug design, particularly for agents targeting the central nervous system (CNS), due to its ability to improve pharmacokinetic properties.^[1] The bromomethyl group serves as a potent electrophile, enabling covalent linkage to a wide variety of nucleophilic fragments, thereby facilitating the synthesis of diverse compound libraries for screening and lead optimization.^[1]

Physicochemical Properties

The fundamental properties of **tert-butyl 4-(bromomethyl)piperidine-1-carboxylate** are summarized below.

Property	Value	References
CAS Number	158407-04-6	[1] [2] [3]
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂	[1] [2]
Molecular Weight	278.19 g/mol	[2] [4]
Appearance	Solid	[3]
Purity/Assay	≥95%	[3]
Synonyms	1-Boc-4-bromomethylpiperidine, N-Boc-4-bromomethylpiperidine	[4] [5]

Applications in Drug Discovery

This reagent is primarily used as an intermediate in organic synthesis within the pharmaceutical industry.[\[1\]](#) Its utility stems from the stable, yet readily deprotectable, Boc group and the reactive C-Br bond, allowing for sequential and controlled modifications.

- Scaffold for Bioactive Molecules: The piperidine ring is a common core structure in many approved drugs. This building block provides a straightforward method to incorporate this scaffold.
- Linker in Fragment-Based Drug Design (FBDD): The bromomethyl group can be used to connect the piperidine core to other molecular fragments (e.g., those containing phenol, amine, or thiol groups) to build more complex and potent drug candidates.
- Synthesis of Enzyme Inhibitors: Functionalized piperidines are crucial for developing specific enzyme inhibitors. For instance, a related intermediate, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, is a key component in the synthesis of potent Cyclin-Dependent Kinase 9 (CDK9) inhibitors and the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[\[6\]](#)
- Development of CNS-Active Agents: The piperidine motif is frequently found in drugs targeting the CNS.[\[1\]](#) Incorporating this scaffold can influence a molecule's lipophilicity and

ability to cross the blood-brain barrier (BBB), a critical challenge in CNS drug development.

[7][8]

- **GPCR Modulator Synthesis:** G-protein coupled receptors (GPCRs) are a major class of drug targets.[9] Small molecule modulators of GPCRs often contain saturated heterocyclic rings like piperidine to achieve the desired three-dimensional conformation for binding.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data from synthetic procedures and biological assays involving this building block or its direct derivatives.

Parameter	Description	Value	Reference
Synthesis Yield	Synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate from 4-N-Boc-piperidine-methanol.	~21%	[1]
Synthesis Yield	Step 1 (Boc protection) in the synthesis of a related intermediate from piperidin-4-ylmethanol.	91%	[6]
Biological Activity	IC ₅₀ of compound 12u, a CDK9 inhibitor synthesized using a related piperidine intermediate.	7 nM	[6]
Selectivity	Selectivity of compound 12u for CDK9 over CDK2.	>80-fold	[6]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

This protocol is based on an Appel-type reaction for the bromination of the corresponding alcohol.[\[1\]](#)[\[5\]](#)

Materials:

- 4-N-Boc-piperidine-methanol (1.0 eq)
- Carbon tetrabromide (CBr_4) (1.2 eq)
- Triphenylphosphine (PPh_3) (1.2 eq)
- Diethyl ether (anhydrous)
- Celite
- Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

- Dissolve 4-N-Boc-piperidine-methanol (e.g., 200 mg, 0.93 mmol) in anhydrous diethyl ether (9 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add carbon tetrabromide (370 mg, 1.1 mmol) and triphenylphosphine (292 mg, 1.1 mmol) to the solution at room temperature.
- Allow the reaction mixture to stir at room temperature for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct and other solids.
- Rinse the celite pad with a small amount of diethyl ether.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane to 20% EtOAc in hexane) to yield the title compound.[1]

Protocol 2: General Protocol for Alkylation of a Phenolic Nucleophile

This protocol describes a typical Williamson ether synthesis, demonstrating the use of the title compound to link the piperidine moiety to a phenol-containing fragment.

Materials:

- **tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate** (1.0 eq)
- A phenol-containing substrate (Ar-OH) (1.1 eq)
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3) (2.0 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Procedure:

- To a stirred solution of the phenol substrate (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 15-20 minutes.
- Add a solution of **tert-butyl 4-(bromomethyl)piperidine-1-carboxylate** (1.0 eq) in a small volume of DMF to the reaction mixture.
- Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for 4-16 hours, monitoring progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

- Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired ether-linked product.

Visualizations

Caption: Workflow for the synthesis of the title compound.

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Caption: Logical role as a linker in fragment-based design.

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Caption: Inhibition of a CDK9-dependent signaling pathway.

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